Phenylselenocyanate
Overview
Description
Phenylselenocyanate is an organic compound that contains the selenocyanate functional group (R-SeCN), where R represents an organic group . It is known for its nucleophilic properties, and its reactivity can be influenced by the nature of the organic substituent .
Synthesis Analysis
Phenylselenocyanate can be synthesized through the reaction of Phenylselenol (PhSeH) with Cyanogen Bromide (BrCN). This reaction involves the oxidation of phenylselenol to form phenylselenocyanate .Molecular Structure Analysis
The general structure of an organic selenocyanate is R-SeCN, where R can be an alkyl, aryl, or other organic group . In the case of Phenylselenocyanate, R is a phenyl group .Chemical Reactions Analysis
Phenylselenocyanate has been utilized as a reagent in various oxidative transformations in organic synthesis. One notable application is its use in the conversion of alcohols to carbonyl compounds .Physical And Chemical Properties Analysis
Phenylselenocyanate is a clear orange liquid . It is miscible with organic solvents, terahydro furan, dichloromethane, and acetonitrile . It has a boiling point of 116-117 °C/12 mmHg (lit.), a density of 1.484 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.603 (lit.) .Scientific Research Applications
Anticancer and Chemopreventive Activity
Phenyl selenocyanate-containing compounds have shown potential applications in cancer prevention and treatment . These compounds have been found to affect various cellular and metabolic targets, showing antiproliferative or cytotoxic activity . Some of these compounds also act as potent antioxidant agents .
Direct Selenocyanation of (Hetero)aromatic C–H Bonds
Phenyl selenocyanate has been used in the direct selenocyanation of (hetero)aromatic C–H bonds . This novel approach is an effective means of preparing a variety of aromatic and heteroaromatic selenocyanates, which are extremely versatile synthetic precursors of selenium-containing compounds .
Oxidative Transformations in Organic Synthesis
Phenyl selenocyanate has been utilized as a reagent in various oxidative transformations in organic synthesis . One notable application is its use in the conversion of alcohols to carbonyl compounds .
Conversion of Alcohols to Carbonyl Compounds
In the presence of phenyl selenocyanate, primary and secondary alcohols can undergo oxidation to form the corresponding aldehydes and ketones .
Mechanism of Action
Target of Action
Phenyl selenocyanate has been found to affect various cellular and metabolic targets . It has shown promising results in inhibiting the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines . The primary targets of Phenyl selenocyanate are these cancer cells where it exhibits its chemopreventive and anticancer activity .
Mode of Action
It is known that the compound interacts with its targets, leading to antiproliferative or cytotoxic activity . This means that Phenyl selenocyanate can inhibit the growth of cancer cells or even kill them .
Biochemical Pathways
Phenyl selenocyanate affects the biochemical pathways related to the reactive oxygen species (ROS) and the reactive nitrogen species (RNS) . These species are involved in key cellular processes, and their elimination is crucial for maintaining cellular health .
Result of Action
The result of Phenyl selenocyanate’s action is the inhibition of growth in certain types of cancer cells . Specifically, it has been found to work as a chemopreventive agent and inhibit the growth of human prostate cancer (PC-3) and breast adenocarcinoma (MCF-7) cell lines .
Action Environment
The action, efficacy, and stability of Phenyl selenocyanate can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of 2-8°C . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
phenyl selenocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODWRXQVQYOJGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339311 | |
Record name | Phenyl selenocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl selenocyanate | |
CAS RN |
2179-79-5 | |
Record name | Phenyl selenocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2179-79-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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